molecular formula C24H29O5P B8135009 diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane

diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane

Cat. No.: B8135009
M. Wt: 428.5 g/mol
InChI Key: YQKPEGLXZOKUNK-CDJZJNNCSA-N
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Description

Diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane is a complex organophosphorus compound. It is characterized by its unique tricyclic structure and the presence of multiple oxygen atoms, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane typically involves the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Phosphane Group: The phosphane group is introduced via a nucleophilic substitution reaction, where a suitable phosphane precursor reacts with the tricyclic core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane group back to its original state from the oxidized form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Regeneration of the original phosphane compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, facilitating various catalytic processes. Its unique structure allows it to interact with specific molecular pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphane compound with three phenyl groups.

    Tetraphenylphosphonium chloride: A phosphonium salt with four phenyl groups.

Uniqueness

Diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane is unique due to its tricyclic structure and the presence of multiple oxygen atoms, which enhance its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

diphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29O5P/c1-23(2)26-19-18(25-22-21(20(19)27-23)28-24(3,4)29-22)15-30(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18-22H,15H2,1-4H3/t18-,19+,20+,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKPEGLXZOKUNK-CDJZJNNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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